molecular formula C29H31N7O B13792162 Imatinib Meta-methyl-piperazine Impurity-d3

Imatinib Meta-methyl-piperazine Impurity-d3

Cat. No.: B13792162
M. Wt: 496.6 g/mol
InChI Key: HIPOQAXTOUMJRW-BMSJAHLVSA-N
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Chemical Reactions Analysis

Imatinib Meta-methyl-piperazine Impurity-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Imatinib Meta-methyl-piperazine Impurity-d3 can be compared with other impurities found in the synthesis of Imatinib, such as:

  • Imatinib Impurity A
  • Imatinib Impurity B
  • Imatinib Impurity C
  • Imatinib Impurity F
  • Imatinib Impurity J

These impurities differ in their chemical structures and the specific positions of their functional groups . This compound is unique due to the presence of a deuterium-labeled methyl group on the piperazine ring, which is used for analytical purposes .

Properties

Molecular Formula

C29H31N7O

Molecular Weight

496.6 g/mol

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3

InChI Key

HIPOQAXTOUMJRW-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

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